molecular formula C22H21N3O2S B2526871 2-benzamido-N-(4-ethylphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 955653-21-1

2-benzamido-N-(4-ethylphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

Cat. No.: B2526871
CAS No.: 955653-21-1
M. Wt: 391.49
InChI Key: GGTGAAIBSQSACO-UHFFFAOYSA-N
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Description

2-Benzamido-N-(4-ethylphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a complex organic compound featuring a thiazole ring fused with a cyclopentane ring

Mechanism of Action

The mechanism of action of thiazole derivatives can vary greatly depending on the specific compound and its targets. Some thiazole derivatives have been found to inhibit specific enzymes, such as casein kinase 1 delta (CK1δ), which plays a role in many cellular processes . Inhibition of this enzyme can lead to changes in cell signaling pathways and potentially have effects on cell proliferation .

The pharmacokinetics of thiazole derivatives, including absorption, distribution, metabolism, and excretion (ADME), can also vary widely depending on the specific compound. Factors that can influence the pharmacokinetics include the compound’s chemical structure, its solubility in water and lipids, and its stability in the body .

The action of thiazole derivatives can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and therefore its absorption and distribution in the body. Temperature can also affect the stability of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzamido-N-(4-ethylphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Cyclopentane Ring Fusion: The cyclopentane ring is fused to the thiazole ring via a cyclization reaction, often using a suitable base and heating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions often use reagents like sodium azide (NaN₃) or potassium cyanide (KCN).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of the carbonyl groups can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thiazole derivatives in various chemical reactions.

Biology

Biologically, 2-benzamido-N-(4-ethylphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is investigated for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making it a promising lead compound for new drug discovery.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide: This compound shares a similar thiazole core but differs in the substituents attached to the ring.

    Thiazole Derivatives: Other thiazole derivatives with varying substituents can exhibit different biological activities and chemical reactivities.

Uniqueness

2-Benzamido-N-(4-ethylphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is unique due to its fused cyclopentane-thiazole structure, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-benzamido-N-(4-ethylphenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S/c1-2-14-8-10-16(11-9-14)23-21(27)17-12-13-18-19(17)24-22(28-18)25-20(26)15-6-4-3-5-7-15/h3-11,17H,2,12-13H2,1H3,(H,23,27)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTGAAIBSQSACO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2CCC3=C2N=C(S3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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